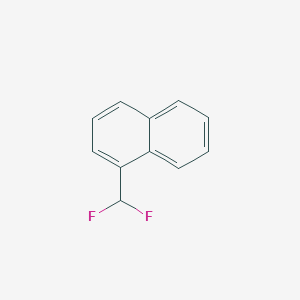

1-(Difluoromethyl)naphthalene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(difluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMYLIYGDBEEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456539 | |

| Record name | 1-(difluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53731-26-3 | |

| Record name | 1-(difluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Difluoromethylated Naphthalenes

Direct Difluoromethylation Strategies of Naphthalene (B1677914) Derivatives

Direct C-H difluoromethylation of naphthalenes or the difluoromethylation of pre-functionalized naphthalene derivatives represents a highly atom-economical and efficient approach to synthesizing 1-(difluoromethyl)naphthalene and its analogs. These strategies avoid the often lengthy and low-yielding multi-step syntheses that start from difluoromethylated building blocks. This section will delve into transition metal-catalyzed and radical-mediated approaches for the direct introduction of the CF2H group onto the naphthalene scaffold.

Transition Metal-Catalyzed Difluoromethylation Protocols

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine and carbon-carbon bonds, enabling the direct introduction of fluorinated groups into aromatic systems. Palladium and copper complexes, in particular, have shown significant promise in mediating difluoromethylation reactions.

Palladium-catalyzed C-H functionalization is a prominent strategy for the direct installation of various functional groups onto aromatic rings, including the naphthalene nucleus. While direct C-H difluoromethylation of naphthalene itself remains a challenging transformation, related methodologies have been developed for other aromatic systems, providing a foundation for future applications to naphthalene derivatives.

One such approach is the palladium-catalyzed decarbonylative C-H difluoromethylation. For instance, a (XantPhos)Pd-catalyzed decarbonylative C-H functionalization of azoles with difluoromethyl anhydrides has been reported. nih.gov This reaction proceeds via oxidative addition of the palladium(0) catalyst to the difluoromethyl anhydride (B1165640), followed by decarbonylation to generate a Pd(II)(CF2H) intermediate. This intermediate then undergoes a concerted metalation-deprotonation (CMD) step with the azole C-H bond to afford the difluoromethylated product. nih.gov While this specific protocol has been demonstrated on azole substrates, the underlying mechanistic principles could potentially be adapted for the C-H difluoromethylation of electron-rich naphthalenes, possibly with the aid of a directing group to control regioselectivity.

The table below summarizes the key aspects of a representative palladium-catalyzed decarbonylative C-H difluoromethylation of an azole, which serves as a model for potential future applications in naphthalene chemistry.

| Substrate | Difluoromethylating Agent | Catalyst | Ligand | Product | Yield (%) |

| Benzoxazole | Difluoromethyl anhydride | Pd(OAc)2 | XantPhos | 2-(Difluoromethyl)benzoxazole | 84 |

| Oxazole | Difluoromethyl anhydride | Pd(OAc)2 | XantPhos | 2-(Difluoromethyl)oxazole | 75 |

| Benzothiazole | Difluoromethyl anhydride | Pd(OAc)2 | XantPhos | 2-(Difluoromethyl)benzothiazole | 88 |

This table presents data from a study on azoles, illustrating the potential of palladium-catalyzed decarbonylative C-H difluoromethylation. nih.gov

Copper-mediated cross-coupling reactions have proven to be a versatile and cost-effective method for the introduction of the difluoromethyl group into aromatic systems. These protocols typically involve the reaction of an aryl halide, such as a naphthyl iodide or bromide, with a suitable difluoromethyl source in the presence of a copper catalyst.

A straightforward method for the copper-mediated difluoromethylation of aryl and vinyl iodides utilizes trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF2H) as the difluoromethyl source in the presence of copper(I) iodide (CuI) and cesium fluoride (B91410) (CsF). nih.govberkeley.edu This reaction proceeds in high yield with good functional group compatibility and is applicable to a range of electron-rich, electron-neutral, and sterically hindered aryl iodides, including naphthalene derivatives. nih.gov The proposed mechanism involves the formation of a difluoromethylcopper species, which then participates in a cross-coupling reaction with the aryl iodide. nih.gov

The following table provides examples of copper-mediated difluoromethylation of aryl iodides, demonstrating the broad applicability of this method.

| Aryl Iodide | Difluoromethyl Source | Copper Source | Additive | Solvent | Product | Yield (%) |

| 1-Iodonaphthalene | TMSCF2H | CuI | CsF | DMF | This compound | 85 |

| 4-Iodotoluene | TMSCF2H | CuI | CsF | DMF | 1-(Difluoromethyl)-4-methylbenzene | 92 |

| 1-Iodo-4-nitrobenzene | TMSCF2H | CuI | CsF | DMF | 1-(Difluoromethyl)-4-nitrobenzene | 78 |

This table showcases representative yields for the copper-mediated difluoromethylation of aryl iodides. nih.gov

Furthermore, copper-catalyzed difluoromethylation has been extended to the use of (difluoromethyl)zinc reagents, which can be readily prepared from difluoroiodomethane (B73695) and zinc dust. acs.org This approach allows for the efficient difluoromethylation of aryl iodides without the need for additional ligands or activators. acs.org

Radical-Mediated Difluoromethylation Techniques

Radical-mediated reactions offer an alternative and powerful pathway for the formation of C-CF2H bonds. These methods often proceed under mild conditions and can tolerate a wide range of functional groups. The generation of the key difluoromethyl radical (•CF2H) can be achieved through various means, including electrochemistry and photoredox catalysis.

Electrochemical methods provide a green and efficient way to generate radical species under mild conditions. An electroreductively triggered two-pronged approach for the radical hydrodifluoromethylation of unsaturated C-C bonds has been developed. researchgate.netchemrxiv.org This method involves the cathodic reduction of a suitable difluoromethyl precursor to generate the •CF2H radical. This radical then adds to an alkene or alkyne, and the resulting carbon-centered radical can be further reduced to a carbanion followed by protonation, or it can undergo a hydrogen atom transfer (HAT) to yield the hydrodifluoromethylated product. researchgate.net While this methodology has been primarily demonstrated for alkenes and alkynes, its application to the dearomative difluoromethylation of naphthalenes presents an intriguing possibility for future research.

The general mechanism for electroreductive hydrodifluoromethylation is outlined below:

Generation of •CF2H: A difluoromethyl precursor is reduced at the cathode to generate the difluoromethyl radical.

Radical Addition: The •CF2H radical adds to a C-C multiple bond.

Termination: The resulting radical intermediate is converted to the final product via reduction and protonation or by hydrogen atom transfer.

Visible-light-photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. mdpi.comnih.gov This strategy has been successfully applied to the difluoromethylation of a variety of (hetero)aromatic compounds. nih.gov

In a typical photoredox-catalyzed difluoromethylation, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process with a difluoromethyl precursor to generate the •CF2H radical. This radical then adds to the aromatic substrate, and a subsequent oxidation and deprotonation sequence furnishes the desired difluoromethylated arene.

A variety of difluoromethyl sources have been employed in these reactions, including sodium difluoromethanesulfinate (CF2HSO2Na) and bromodifluoromethane. nih.govprinceton.edu For instance, the direct C-H difluoromethylation of heterocycles has been achieved using CF2HSO2Na as the •CF2H source and an organic dye as the photocatalyst under an oxygen atmosphere. nih.gov The utility of this approach has been demonstrated in the late-stage functionalization of complex molecules. princeton.edu

The following table summarizes selected examples of visible-light-photoredox-catalyzed difluoromethylation of aromatic compounds.

| Aromatic Substrate | Difluoromethyl Source | Photocatalyst | Solvent | Product | Yield (%) |

| Quinoxalin-2(1H)-one | CF2HSO2Na | Rose Bengal | DMSO | 3-(Difluoromethyl)quinoxalin-2(1H)-one | 92 |

| Caffeine | CF2HSO2Na | Rose Bengal | DMSO | 8-(Difluoromethyl)caffeine | 75 |

| N-Phenylpyrrole | BrCF2H | Ir(ppy)3 | MeCN | 2-(Difluoromethyl)-1-phenyl-1H-pyrrole | 68 |

This table provides examples of visible-light-photoredox-catalyzed difluoromethylation of various aromatic substrates, highlighting the potential for application to naphthalene derivatives. nih.govprinceton.edu

Deoxydifluorination of Naphthalene-Derived Aldehydes

Deoxydifluorination represents a direct and valuable method for converting aldehydes into the corresponding difluoromethyl compounds. This transformation is particularly useful for synthesizing this compound from 1-naphthaldehyde (B104281). A variety of reagents have been developed for this purpose, each with its own advantages and substrate scope.

Commonly employed reagents include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). sigmaaldrich.comorganic-chemistry.orgresearchgate.netnih.gov These reagents effectively replace the aldehydic oxygen with two fluorine atoms. sigmaaldrich.com

More recently, a protocol utilizing diphenyl sulfide (B99878) (Ph2S) and Selectfluor® in the presence of potassium fluoride (KF) has been reported for the deoxydifluorination of various aromatic aldehydes. cas.cn This method offers an alternative to traditional sulfur trifluoride-based reagents. In a specific application of this methodology, 1-naphthaldehyde was successfully converted to this compound in a 74% yield, demonstrating the viability of this approach for naphthalene derivatives. cas.cn

| Naphthalene Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Naphthaldehyde | Ph₂S, Selectfluor®, KF | This compound | 74% | cas.cn |

| Aromatic Aldehydes (General) | DAST or Deoxo-Fluor® | Ar-CF₂H | Variable | sigmaaldrich.comorganic-chemistry.org |

Mechanochemical Approaches to Difluoromethylated Naphthalene Enol Ethers

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. beilstein-journals.orgnih.govresearchgate.netnih.gov Ball milling is a common technique where reactants are agitated in a jar with grinding media, often in the absence of bulk solvent. nih.govrsc.org

While the direct mechanochemical synthesis of this compound has not been extensively detailed, the principles have been successfully applied to the difluoromethylation of related aromatic ketones to form difluoromethyl enol ethers. beilstein-journals.orgnih.govresearchgate.netnih.gov For instance, 2-acetonaphthone has been efficiently converted to its corresponding difluoromethyl enol ether under solvent-free ball-milling conditions at room temperature. beilstein-journals.orgbeilstein-journals.org The reaction typically involves an in-situ generation of difluorocarbene from a precursor like TMSCF₂Br, which then reacts with the ketone. beilstein-journals.orgnih.gov

This approach is characterized by short reaction times, often around 90 minutes, and demonstrates the potential for creating C-O-CF₂H linkages on naphthalene scaffolds with high efficiency and experimental simplicity. beilstein-journals.orgnih.gov The success with 2-acetonaphthone suggests the broader applicability of mechanochemical methods for functionalizing naphthalene derivatives. beilstein-journals.orgbeilstein-journals.org

| Substrate | Method | Key Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| 2-Acetonaphthone | Ball Milling | TMSCF₂Br, KFHF | Difluoromethyl enol ether | Solvent-free, Room temp., 90 min reaction | beilstein-journals.orgbeilstein-journals.org |

| Aromatic Ketones (General) | Ball Milling | TMSCF₂Br, KFHF | Difluoromethyl enol ethers | Efficient, Environmentally friendly | nih.govresearchgate.netnih.gov |

Utilization of Fluoroalkyl Anhydrides in Difluoromethylation Reactions

Fluoroalkyl anhydrides, such as difluoroacetic anhydride (DFAA), have been explored as precursors for generating difluoromethyl radicals. alfa-chemistry.comnih.gov These reactive species can then participate in the difluoromethylation of various organic substrates. Recent studies have demonstrated the utility of DFAA in photochemical and palladium-catalyzed reactions to introduce the CF₂H group. alfa-chemistry.comnih.gov

For instance, DFAA has been used as a difluoromethyl radical precursor in the visible-light-induced hydrodifluoromethylation of unactivated alkenes and the photochemical difluoromethylation of quinoxalin-2(1H)-ones. alfa-chemistry.com In these catalyst-free photochemical systems, DFAA is activated to generate the difluoromethyl radical, which then adds to the substrate. alfa-chemistry.com

Furthermore, a palladium-catalyzed radical difluoromethylation of arylboronic acids has been developed using a reagent derived from DFAA and N-phenyl-4-methylbenzenesulfonamide. nih.gov This method provides access to a range of difluoromethylarenes and demonstrates good functional group tolerance. nih.gov While direct examples of using fluoroalkyl anhydrides for the difluoromethylation of naphthalene itself are not prominent, these methodologies with arylboronic acids suggest a viable pathway for accessing compounds like this compound from the corresponding naphthalenylboronic acid.

Regioselective and Stereoselective Syntheses of Difluoromethylated Naphthalenes

Achieving control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the difluoromethyl group on the naphthalene ring is crucial for the synthesis of complex molecules with specific properties. Advanced catalytic systems have been developed to address these challenges.

Enantioselective Desymmetrization of Gem-Difluoromethylene Groups

A powerful strategy for creating chiral centers is the enantioselective desymmetrization of a prochiral gem-difluoromethylene group. This involves the selective activation of one of the two C-F bonds. nih.govnih.govresearchgate.net This approach has been successfully applied to naphthalene-containing substrates. nih.govnih.gov

A notable example is the catalytic, enantioselective activation of a single C-F bond in an allylic difluoromethylene group attached to a naphthalene ring. nih.govnih.govresearchgate.net By employing a tailored chiral iridium phosphoramidite (B1245037) catalyst in conjunction with a fluorophilic activator, it is possible to substitute one fluorine atom with a nucleophile, thereby generating a monofluorinated tertiary stereogenic center. nih.govnih.gov This reaction proceeds with high yield, regioselectivity, chemoselectivity, and enantioselectivity. nih.gov The design principles of this method, which involve the cooperation between a chiral, low-valent transition metal and a hard fluorophilic activator, have been shown to be general and applicable to other systems as well. nih.govnih.govresearchgate.net This methodology transforms the typically inert difluoromethylene group into a valuable prochiral unit for asymmetric synthesis. nih.gov

| Substrate | Catalyst System | Transformation | Key Outcome | Reference |

|---|---|---|---|---|

| 2-(1,1-Difluoroallyl)naphthalene | Chiral Iridium Phosphoramidite Catalyst + Fluorophilic Activator | Enantioselective C-F Bond Activation/Nucleophilic Substitution | Formation of a Monofluorinated Tertiary Stereogenic Center | nih.govnih.gov |

Directing Group-Assisted Regioselective Functionalization of Naphthalene

Directing group-assisted C-H activation has become a cornerstone of modern synthetic chemistry for achieving regioselective functionalization of aromatic rings, including naphthalene. nih.govresearchgate.net This strategy involves the temporary installation of a directing group onto the naphthalene scaffold, which then coordinates to a transition metal catalyst and directs the C-H activation to a specific position. nih.govresearchgate.net

A wide array of directing groups have been employed to functionalize virtually every position of the naphthalene nucleus. nih.gov For instance, the picolinamide (B142947) moiety has been used as a bidentate directing group to facilitate regioselective transformations on 1-naphthylamine (B1663977) derivatives. researchgate.net The choice of the directing group and the metal catalyst is crucial for controlling the site of functionalization. researchgate.net While many examples focus on ortho- or peri-functionalization, strategies for remote C-H activation at other positions have also been developed. nih.govrsc.org

Although direct C-H difluoromethylation of naphthalene using this strategy is still an emerging area, the principles are well-established for other types of functionalization. The development of directing group strategies compatible with difluoromethylating reagents holds significant promise for the direct and regioselective synthesis of various isomers of difluoromethylnaphthalene. researchgate.net

Ring Construction and Skeletal Editing Strategies for Difluoromethylated Naphthalene Architectures

Instead of functionalizing a pre-existing naphthalene ring, another powerful approach is to construct the difluoromethylated naphthalene skeleton from simpler precursors. These methods include ring-forming reactions and skeletal editing, where the core structure of a molecule is fundamentally altered.

A notable ring construction strategy involves the palladium-catalyzed intramolecular insertion of o-bromophenyl-substituted 1,1-difluoroallenes. rsc.orgrsc.org This process forms a C-C bond regioselectively at the central carbon of the allene (B1206475), leading to the formation of a six-membered ring and yielding the (difluoromethyl)naphthalene core. rsc.org This method is significant as it allows for the simultaneous formation of the aromatic ring and the introduction of the difluoromethyl group. rsc.org

Skeletal editing offers a transformative approach to molecular synthesis by enabling the precise insertion, deletion, or swapping of atoms within a molecular framework. rsc.orgbioascent.comresearchgate.net A recent development demonstrated the ring expansion of indene (B144670) derivatives to produce 2-(difluoromethyl)naphthalenes. rsc.org This transition metal- and photocatalyst-free method utilizes a reactive difluorodiazo hypervalent iodine(III) reagent under mild basic conditions at room temperature. rsc.org This strategy provides an efficient route to a variety of 2-difluoromethyl naphthalene derivatives from readily available indene precursors. rsc.org Such skeletal editing techniques represent a paradigm shift, allowing for rapid diversification of molecular scaffolds that would be challenging to achieve through traditional synthetic routes. bioascent.com

| Strategy | Starting Material | Key Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|

| Ring Construction | o-Bromophenyl-bearing 1,1-difluoroallene | Pd(0) catalyst | This compound | rsc.org |

| Skeletal Editing | Indene | Difluorodiazo hypervalent iodine(III) reagent | 2-(Difluoromethyl)naphthalene (B2912400) | rsc.org |

Indene Ring Expansion to 2-(Difluoromethyl)naphthalene

The construction of a naphthalene core from a five-membered indene or indanone precursor represents a powerful synthetic strategy known as ring expansion. These methods typically involve the insertion of a one-carbon unit into the five-membered ring to form the second six-membered ring of the naphthalene system. Common approaches include reactions of indenones with reagents like trimethylsilyldiazomethane (B103560) or the transition metal-catalyzed coupling of benzocyclobutenones with alkenes, which proceed via C-C bond activation to generate multi-substituted naphthalene derivatives. dntb.gov.ua

Mechanistically, the conversion of indene to naphthalene can occur through various high-energy intermediates under combustion conditions, for example, via methylation of an indenyl radical followed by isomerization and decomposition. rsc.orgresearchgate.netresearchgate.netnih.gov While these ring expansion strategies are well-established for synthesizing a range of substituted naphthalenes, a specific, documented pathway for the synthesis of 2-(difluoromethyl)naphthalene directly via an indene ring expansion is not prominently described in current chemical literature. The challenge lies in incorporating the difluoromethyl group into either the precursor or the expansion reagent in a manner that is compatible with the reaction conditions and directs the regiochemistry appropriately.

Palladium-Catalyzed Insertion of 1,1-Difluoroallenes into Naphthalene Precursors

A novel and direct approach to constructing the this compound scaffold involves a palladium-catalyzed intramolecular insertion of specifically designed 1,1-difluoroallenes. This method builds the naphthalene ring system while simultaneously installing the difluoromethyl group at the C1 position.

The strategy utilizes o-bromophenyl-substituted 1,1-difluoroallenes as the starting material. The reaction proceeds via a proposed mechanism initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming an arylpalladium(II) intermediate. This is followed by a regioselective insertion of the allene moiety to generate a more stable π-allylpalladium(II) species. This key insertion step forms a new carbon-carbon bond at the β-position relative to the fluorine atoms. Subsequent reductive elimination yields the difluoromethylated dihydronaphthalene, which undergoes aromatization to afford the final this compound product.

The reaction is effectively catalyzed by a palladium complex, with optimal conditions identified as follows:

| Component | Role | Details |

| Catalyst | Palladium Source | Pd₂(dba)₃·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct) |

| Ligand | Stabilizing Agent | P(m-Tol)₃ (Tris(m-tolyl)phosphine) |

| Base | Promoter | K₂CO₃ (Potassium carbonate) |

| Solvent | Reaction Medium | DMF (Dimethylformamide) |

| Additive | H-source | EtOH (Ethanol) |

| Temperature | Reaction Condition | 120 °C |

| Yield | Outcome | Up to 76% (determined by ¹⁹F NMR) |

This methodology provides a powerful ring-construction strategy that circumvents the need for pre-formed aromatic rings in starting materials, offering a distinct advantage over traditional difluoromethylation techniques.

Late-Stage Difluoromethylation of Complex Naphthalene-Containing Molecules

Late-stage functionalization refers to the introduction of a functional group, such as –CF2H, into a complex molecule at a late step in its synthesis. This approach is highly valuable in drug discovery as it allows for the rapid diversification of advanced intermediates or final drug candidates. For molecules containing a naphthalene core, several modern catalytic methods can be employed.

Cross-Coupling of Naphthalene Halides: One of the most robust methods for late-stage difluoromethylation is the transition metal-catalyzed cross-coupling of an aryl halide (e.g., a bromo- or iodo-naphthalene derivative) with a difluoromethyl source. rsc.org

Palladium/Nickel-Catalyzed Reactions: Modern protocols often utilize sophisticated catalytic systems to achieve this transformation under mild conditions. For instance, a dual nickel/photoredox catalytic platform can effectively couple aryl bromides with bromodifluoromethane, which serves as a direct source of the difluoromethyl radical. nih.govprinceton.edu This approach demonstrates broad functional group tolerance, making it suitable for functionalizing complex, drug-like molecules that contain a naphthalene moiety. nih.gov Similarly, stable difluoromethyl zinc reagents have been developed for use in nickel-catalyzed couplings with aryl iodides, bromides, and triflates at room temperature. semanticscholar.org

Direct C–H Difluoromethylation: An alternative and more atom-economical strategy is the direct replacement of a C–H bond on the naphthalene ring with a –CF2H group. This avoids the need for pre-functionalization with a halogen.

Minisci-Type Radical Reactions: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient aromatic ring. wikipedia.org While naphthalene itself is electron-rich, this methodology is highly effective for heteroaromatic systems and can be adapted for arenes under specific conditions. scispace.com Modern variations, often employing silver catalysis or photoredox catalysis, can generate difluoromethyl radicals from sources like aryldifluoroacetic acid. rsc.orgnih.gov These radicals can then add to protonated heteroaromatic systems or other activated arenes, providing a direct route for C–H difluoromethylation in complex molecular settings. rsc.orgnih.gov

These late-stage methods provide powerful tools for medicinal chemists to access novel difluoromethylated naphthalene analogues, enabling fine-tuning of their pharmacokinetic and pharmacodynamic properties. researchgate.net

Mechanistic Investigations of Difluoromethylation Pathways Involving Naphthalene Substrates

Elucidation of Reaction Mechanisms in Difluoromethylation

The difluoromethylation of naphthalene (B1677914) can proceed through various mechanistic pathways, including those involving difluorocarbene intermediates, radical species, and protonation-deprotonation sequences.

Role of Difluorocarbene Intermediates

Difluorocarbene (:CF₂) is a key reactive intermediate in many difluoromethylation reactions. cas.cn It is typically generated in situ from various precursors. The reaction of difluorocarbene with a nucleophilic naphthalene derivative, such as a naphthoxide, is a common strategy for forming a C–O–CF₂H bond.

The general mechanism involves the generation of difluorocarbene, which is an electrophilic species. cas.cn This carbene is then trapped by the nucleophilic naphthalene substrate. For instance, the reaction of a naphthol with a difluorocarbene precursor in the presence of a base leads to the formation of a naphthoxide ion. This ion then attacks the difluorocarbene to form a difluoromethoxide intermediate, which is subsequently protonated to yield the final 1-(difluoromethoxy)naphthalene (B3058840) product. The generation of difluorocarbene can be achieved from reagents like TMSCF₂Br or by the decarboxylation of difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻). cas.cn

A plausible reaction pathway is outlined below:

Deprotonation of Naphthol: A base removes the acidic proton from the hydroxyl group of a naphthol to form a more nucleophilic naphthoxide ion.

Generation of Difluorocarbene: The difluorocarbene precursor decomposes to generate the highly reactive :CF₂ species.

Nucleophilic Attack: The electron-rich naphthoxide attacks the electrophilic difluorocarbene.

Protonation: The resulting difluoromethylated anion is protonated by a proton source in the reaction mixture to give the final product.

| Precursor | Conditions | Product | Ref. |

| TMSCF₂Br | Base | Naphthyl-OCF₂H | cas.cn |

| Ph₃P⁺CF₂CO₂⁻ | Heat | Naphthyl-OCF₂H | cas.cn |

| ClCF₂H | Base | Naphthyl-OCF₂H | researchgate.net |

Radical Propagation and Termination Steps

Radical-mediated difluoromethylation offers an alternative pathway, particularly for C–H functionalization of the naphthalene ring. These reactions typically proceed via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.orgchemistrysteps.commasterorganicchemistry.com

Initiation: The reaction is initiated by the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, often triggered by a radical initiator or by photoredox catalysis. researchgate.netrsc.org

Propagation: The propagation phase consists of a series of steps that consume reactants and generate the product while regenerating the radical chain carrier. libretexts.orgchemistrysteps.commasterorganicchemistry.com

Radical Addition: The difluoromethyl radical adds to the aromatic π-system of the naphthalene substrate, forming a resonance-stabilized radical intermediate.

Hydrogen Abstraction: This intermediate can then be oxidized to a carbocation, followed by deprotonation to restore aromaticity and yield the difluoromethylated naphthalene. Alternatively, another radical species in the reaction mixture can abstract a hydrogen atom from the intermediate to directly form the product and a new radical to continue the chain.

Termination: The radical chain is terminated when two radical species combine to form a non-radical product. libretexts.orgchemistrysteps.commasterorganicchemistry.com This can involve the coupling of two difluoromethyl radicals, the coupling of a difluoromethyl radical with another radical present in the system, or the reaction of a radical with the solvent or an impurity.

| Step | Description | General Reaction |

| Initiation | Formation of difluoromethyl radical | Precursor → •CF₂H |

| Propagation | Addition of •CF₂H to naphthalene and subsequent reaction | C₁₀H₈ + •CF₂H → [C₁₀H₈-CF₂H]• → C₁₀H₇-CF₂H + •H |

| Termination | Combination of radicals | •CF₂H + •CF₂H → HCF₂-CF₂H |

Protonation-Deprotonation Sequences in Fluorination

Protonation and deprotonation steps are fundamental in many chemical transformations, including fluorination reactions leading to difluoromethylated naphthalenes. mdpi.comnih.gov In the context of difluorocarbene chemistry, the final step is often the protonation of the difluoromethyl anion intermediate to yield the neutral product. The source of the proton can be the solvent, a co-reagent, or a deliberately added proton source.

In certain photocatalytic cycles, deprotonation of an intermediate is a key step to regenerate the photocatalyst and form the final product. mdpi.com For instance, after the addition of a difluoromethyl radical and subsequent electron transfer steps, a cationic intermediate may be formed. Deprotonation of this intermediate is then required to yield the neutral difluoromethylated naphthalene and complete the catalytic cycle. The basicity of the medium and the pKa of the intermediate are critical factors that govern the efficiency of this step.

Catalytic Cycles and Ligand Effects in Transition Metal-Catalyzed Difluoromethylation

Transition metal catalysis provides a powerful and versatile platform for the difluoromethylation of naphthalene derivatives, offering high efficiency and selectivity. researchgate.netthieme-connect.de Palladium and nickel complexes are commonly employed catalysts. researchgate.netthieme-connect.de

Oxidative Addition and Reductive Elimination Processes

The catalytic cycle in transition metal-catalyzed cross-coupling reactions for difluoromethylation typically involves oxidative addition and reductive elimination as key steps. nih.govchemrxiv.orgrsc.orglookchem.com

Oxidative Addition: The cycle generally begins with the oxidative addition of a naphthyl halide (e.g., 1-bromonaphthalene) or triflate to a low-valent transition metal center, such as Pd(0) or Ni(0). nih.govchemrxiv.orgrsc.orglookchem.com This step involves the cleavage of the carbon-halogen bond and the formation of a new metal-carbon and metal-halogen bond, resulting in an increase in the oxidation state of the metal (e.g., to Pd(II) or Ni(II)).

Transmetalation or Difluoromethyl Source Reaction: The resulting organometallic intermediate then reacts with a difluoromethyl source. This can occur via transmetalation with an organometallic difluoromethyl reagent or by reaction with a species that delivers the difluoromethyl group.

A simplified catalytic cycle for the palladium-catalyzed difluoromethylation of a naphthyl halide is shown below:

| Step | Reactants | Intermediate | Products |

| Oxidative Addition | Naphthyl-X + Pd(0)L₂ | Naphthyl-Pd(II)(X)L₂ | - |

| Transmetalation | Naphthyl-Pd(II)(X)L₂ + "CF₂H source" | Naphthyl-Pd(II)(CF₂H)L₂ | - |

| Reductive Elimination | Naphthyl-Pd(II)(CF₂H)L₂ | - | Naphthyl-CF₂H + Pd(0)L₂ |

Influence of Lewis Acid Activators

While not as extensively documented for the specific difluoromethylation of naphthalene, Lewis acids can play a significant role in activating substrates or catalysts in related transition metal-catalyzed reactions. A Lewis acid could potentially coordinate to the naphthalene substrate, particularly if it contains a Lewis basic functional group, thereby modulating its electronic properties and reactivity towards the catalyst. Alternatively, a Lewis acid could interact with the transition metal catalyst or the ligands, influencing the rates of key elementary steps such as oxidative addition or reductive elimination. Further research is needed to fully elucidate the potential benefits and mechanisms of Lewis acid activators in the context of naphthalene difluoromethylation.

Intramolecular Interactions and Their Mechanistic Implications

The presence of the difluoromethyl group on the naphthalene ring system can lead to specific intramolecular interactions that may influence the molecule's conformation and reactivity. These non-covalent interactions, though weak, can have significant implications for the mechanistic understanding of its formation and behavior.

The difluoromethyl group is recognized for its capacity to act as a "lipophilic hydrogen bond donor". h1.co The hydrogen atom in the CHF2 group is rendered acidic due to the strong electron-withdrawing effect of the two fluorine atoms. This acidity allows it to participate in hydrogen bonding interactions. In the context of 1-(difluoromethyl)naphthalene, the most likely intramolecular hydrogen bond would be a C–H···F interaction, where the hydrogen of the CHF2 group interacts with a fluorine atom on the same group, or potentially a C–H···π interaction with the adjacent aromatic ring.

While direct experimental data on the intramolecular hydrogen bonding of this compound is not extensively documented, studies on other fluorinated organic molecules provide a basis for understanding these potential interactions. nih.gov The geometry of the peri-position in the naphthalene system could constrain the CHF2 group in a conformation that favors such an intramolecular interaction with the π-system of the aromatic ring.

Computational studies on similar fluorinated aromatic compounds often reveal the presence of weak C–H···F and C–H···π hydrogen bonds. These interactions are characterized by specific bond lengths and angles, which can be predicted using theoretical calculations.

Table 1: Representative Geometric Parameters for Postulated Intramolecular Interactions in this compound

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

|---|

The existence and strength of such intramolecular hydrogen bonds can influence the rotational barrier of the difluoromethyl group and potentially affect the regioselectivity of its introduction onto the naphthalene ring during synthesis.

Deuterium (B1214612) Labeling Studies for Mechanistic Pathway Confirmation

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of hydrogen atoms throughout a chemical transformation. acs.org In the context of the difluoromethylation of naphthalene, deuterium labeling can help to confirm the source of the hydrogen atom in the CHF2 group and to probe the nature of the rate-determining step.

For instance, if a proposed mechanism involves a radical pathway where a difluoromethyl radical (•CF2H) is generated and then adds to the naphthalene substrate, the origin of the hydrogen atom in the •CF2H radical can be investigated. If the reaction is performed using a deuterated solvent or reagent, the incorporation of deuterium into the final product can provide evidence for the hydrogen source.

Consider a hypothetical difluoromethylation reaction where a difluoromethylating agent provides the CF2 group, and a hydrogen donor is required to complete the formation of the CHF2 group. If the reaction is carried out in a deuterated solvent like D2O, and the product is found to be 1-(deuterodifluoromethyl)naphthalene (CDF2-Naphthyl), it would strongly suggest that the solvent is the hydrogen (deuterium) source. researchgate.netnih.gov

Kinetic Isotope Effect (KIE) studies, where the rate of a reaction using a deuterated substrate is compared to the rate with an undeuterated substrate, can also provide valuable mechanistic insights. nih.gov If a C-H bond is broken in the rate-determining step of the reaction, a significant primary KIE (kH/kD > 1) would be expected.

Table 2: Hypothetical Deuterium Labeling Experiment for Mechanistic Elucidation of Naphthalene Difluoromethylation

| Experiment | Deuterium Source | Expected Product | Mechanistic Implication |

|---|---|---|---|

| 1 | Deuterated Hydrogen Donor (e.g., D2O) | 1-(Deuterodifluoromethyl)naphthalene | Confirms the role of the hydrogen donor in the reaction pathway. |

This table presents a conceptual framework for how deuterium labeling could be applied, as specific experimental results for the difluoromethylation of naphthalene were not found in the provided search context.

By combining the results of deuterium labeling studies with other mechanistic probes, such as radical clock experiments and computational modeling, a comprehensive understanding of the difluoromethylation pathway of naphthalene can be achieved. researchgate.net

Derivatization and Advanced Synthetic Transformations of 1 Difluoromethyl Naphthalene Analogs

Post-Synthetic Functionalization of Difluoromethylated Naphthalene (B1677914) Scaffolds

Post-synthetic functionalization of the naphthalene core in 1-(difluoromethyl)naphthalene allows for the introduction of various substituents, leveraging the existing difluoromethyl group to influence the regioselectivity of these reactions. researchgate.netnih.gov Directed C-H activation strategies are paramount in selectively functionalizing specific positions on the naphthalene ring system. nih.gov While the difluoromethyl group is not a classical directing group, its electronic properties can influence the reactivity of the aromatic system towards electrophilic or metal-catalyzed functionalization.

The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives is an area of significant interest in organic and pharmaceutical chemistry. researchgate.net Traditional electrophilic aromatic substitution on naphthalene can be difficult to control, but modern C-H activation techniques offer more precise functionalization. researchgate.net For instance, transition metal-catalyzed reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at positions that are otherwise difficult to access. rsc.org

Although specific examples detailing the C-H functionalization of this compound are not extensively documented in the provided search results, the general principles of naphthalene functionalization can be applied. The difluoromethyl group, being moderately electron-withdrawing, would be expected to direct incoming electrophiles primarily to the 5- and 8-positions of the naphthalene ring. However, under metal-catalyzed conditions, the regioselectivity can often be controlled by the catalyst and directing group employed, allowing for functionalization at other positions. nih.gov

Chemical Transformations of the Difluoromethyl Group for Enhanced Molecular Complexity

The difluoromethyl group (Ar-CF₂H) is not merely a passive substituent; it can be chemically transformed to introduce greater molecular complexity. cornell.edu A key strategy involves the deprotonation of the C-H bond within the difluoromethyl group, which is rendered acidic by the adjacent fluorine atoms. cornell.edu This approach transforms the typically inert difluoromethyl group into a masked nucleophile. cornell.edu

The combination of a strong Brønsted superbase and a weak Lewis acid can facilitate the deprotonation of Ar-CF₂H compounds, generating a reactive Ar-CF₂⁻ synthon. cornell.edu This nucleophilic species can then react with a wide array of electrophiles, enabling the construction of benzylic difluoromethylene (Ar-CF₂-R) linkages. cornell.edu This methodology is highly versatile and can be applied to various difluoromethyl (hetero)arenes. cornell.edu

Table 1: Examples of Electrophiles Reacting with Deprotonated Difluoromethylarenes cornell.edu

| Electrophile Category | Specific Example | Resulting Linkage |

| Alkyl Halides | Iodomethane | Ar-CF₂-CH₃ |

| Aldehydes | Benzaldehyde | Ar-CF₂(OH)Ph |

| Ketones | Acetone | Ar-CF₂C(OH)(CH₃)₂ |

| Imines | N-Benzylidenemethylamine | Ar-CF₂CH(NHCH₃)Ph |

This table is a generalized representation based on the reactivity of Ar-CF₂⁻ synthons as described in the source.

This transformation is significant as it allows for the extension of the carbon skeleton directly from the difluoromethyl group, providing access to a new range of complex molecules that would be difficult to synthesize through other methods.

Cycloaddition Reactions Involving Difluoromethylated Naphthalene Derivatives

Difluoromethylated naphthalene derivatives can participate in cycloaddition reactions, a powerful tool for constructing complex, three-dimensional polycyclic scaffolds. The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example of such transformations. wikipedia.orgmasterorganicchemistry.com While naphthalene itself can be unreactive as a diene due to its aromatic stability, certain derivatives can be effective dienophiles. mnstate.edu

A relevant example is the Diels-Alder reaction of 1,1-difluoronaphthalen-2(1H)-ones with cyclopentadiene. researchgate.net Although not this compound itself, this analog demonstrates the capability of a difluorinated naphthalene system to act as a dienophile. The reaction proceeds to form complex, saturated, and rigid three-dimensional structures. researchgate.net The diastereoselectivity of such cycloadditions can be high and is influenced by the substituents on the dienophile and the reaction conditions. researchgate.net

Table 2: Diels-Alder Reaction of a Difluorinated Naphthalenone researchgate.net

| Diene | Dienophile | Product Type |

| Cyclopentadiene | 1,1-Difluoronaphthalen-2(1H)-one | [4+2] Cycloadduct |

This table illustrates the principle of cycloaddition with a closely related compound.

The ability to engage in cycloaddition reactions opens up pathways to novel and structurally diverse molecules starting from difluoromethylated naphthalenes, which can be valuable in the synthesis of natural products and new materials. wikipedia.org

Introduction of Other Functional Groups via Derivatization Reactions

Beyond C-H functionalization of the naphthalene core, other functional groups can be introduced through various derivatization reactions. These reactions often involve electrophilic aromatic substitution, where the regioselectivity is influenced by the electronic nature of the substituents already present on the naphthalene ring. researchgate.net

The difluoromethyl group is considered a lipophilic bioisostere of hydroxyl and thiol groups and is moderately electron-withdrawing. nih.govnih.gov This electronic property influences the position of further substitution on the naphthalene ring.

Nitration: The nitration of naphthalene typically yields 1-nitronaphthalene (B515781) as the major product and 2-nitronaphthalene (B181648) as the minor product. researchgate.netyoutube.com For this compound, the difluoromethyl group at the 1-position would be expected to direct incoming electrophiles, such as the nitronium ion (NO₂⁺), to the unsubstituted ring, primarily at the 5- and 8-positions (para and ortho to the C1-C9 bond, respectively), with the 5-position likely favored due to reduced steric hindrance. youtube.com The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Halogenation of naphthalene can also be achieved to introduce bromine or chlorine atoms onto the aromatic core. researchgate.net Similar to nitration, the halogenation of this compound would be expected to occur preferentially on the unsubstituted ring at the 5- and 8-positions.

Amination: Direct amination of naphthalene to form naphthylamine is a synthetically important transformation. researchgate.net While various methods exist, the regioselectivity of such reactions on a substituted naphthalene like this compound would need to be carefully controlled, but would likely also favor the unsubstituted ring.

Table 3: Predicted Major Products of Electrophilic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(Difluoromethyl)-5-nitronaphthalene, 1-(Difluoromethyl)-8-nitronaphthalene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-5-(difluoromethyl)naphthalene, 1-Bromo-8-(difluoromethyl)naphthalene |

This table is based on established principles of electrophilic aromatic substitution on substituted naphthalenes.

These derivatization reactions significantly expand the chemical space accessible from this compound, allowing for the synthesis of a wide range of functionalized analogs. lifechemicals.com

Computational Chemistry and Theoretical Studies on Difluoromethylated Naphthalenes

Electronic Structure and Reactivity Profiling

The electronic structure of a molecule is fundamental to its chemical reactivity. For 1-(difluoromethyl)naphthalene, the introduction of the electron-withdrawing difluoromethyl group significantly perturbs the electron distribution of the naphthalene (B1677914) ring system, influencing its interactions and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and distribution of these orbitals determine a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). libretexts.org

For the parent naphthalene molecule, computational studies have established the energies of its frontier orbitals. The introduction of substituent groups can significantly alter these energy levels. nih.gov Electron-donating groups tend to raise the HOMO energy, making the molecule more nucleophilic, while electron-withdrawing groups lower the LUMO energy, enhancing electrophilicity. nih.gov

The difluoromethyl (-CHF₂) group is known to be strongly electron-withdrawing. Therefore, its attachment to the naphthalene core is expected to lower the energies of both the HOMO and LUMO. This reduction in orbital energies influences the molecule's reactivity, particularly in reactions like cycloadditions where HOMO-LUMO interactions are critical. wikipedia.orgnih.gov A decrease in the HOMO-LUMO gap, which is the energy difference between these two orbitals, can also affect the molecule's electronic absorption properties. nih.govresearchgate.net For instance, a smaller gap often corresponds to a shift in absorption to longer wavelengths.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene (calculated) | -5.80 to -6.13 | -1.00 to -1.38 | 4.75 to 4.83 |

| 2-(dimethylamino)naphthalene | -4.83 | -0.63 | 4.20 |

| 6-(propionyl)naphthalene | - | - | 4.37 |

This table presents calculated values for naphthalene and related derivatives to illustrate substituent effects. nih.govsamipubco.com The exact values for this compound would require specific calculations, but the trend of a modified HOMO-LUMO gap is expected.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These surfaces are invaluable for predicting how molecules will interact with each other, particularly in non-covalent interactions and reactions involving electrophiles or nucleophiles. rsc.org

In naphthalene, the π-electron system above and below the aromatic rings creates a region of negative electrostatic potential. researchgate.net The introduction of the strongly electronegative fluorine atoms in the difluoromethyl group at the 1-position significantly alters this picture. The -CHF₂ group withdraws electron density from the naphthalene ring, particularly from the ortho and para positions, making the ring system more electron-deficient. This would result in a less negative (or even positive) electrostatic potential on the aromatic ring compared to unsubstituted naphthalene, influencing its susceptibility to nucleophilic attack. The area around the fluorine atoms would exhibit a strong negative potential, while the hydrogen atom of the -CHF₂ group would be associated with a positive potential.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. nih.govnih.gov They allow researchers to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. chemrxiv.org This provides a detailed, step-by-step understanding of how a reaction proceeds.

Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for investigating reaction mechanisms due to its balance of accuracy and computational cost. mdpi.comfrontiersin.org DFT calculations can be used to optimize the geometries and determine the energies of all species along a reaction coordinate. researchgate.net

In the context of synthesizing difluoromethylated naphthalenes, DFT can be used to study the intricate details of reaction pathways, such as those involving palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov For example, in a reaction involving 1-(chloromethyl)naphthalene, DFT calculations were used to explore the mechanism and explain the origins of regioselectivity. rsc.org Such studies involve locating the transition state structures for key steps like oxidative addition, C-C bond formation, and reductive elimination. The calculated activation barriers (the energy difference between the reactant and the transition state) can predict which reaction pathway is more favorable and explain experimentally observed product distributions. rsc.orgnih.gov DFT is particularly useful for understanding how the structure of ligands or substrates influences the reaction outcome. rsc.org

Most chemical reactions are carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. ucsb.edu Computational models must account for these solvent effects to provide realistic predictions. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a common approach. ucsb.edursc.org These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule. ucsb.edu

The inclusion of a solvation model can significantly alter the calculated energies of reactants, intermediates, and transition states, especially for reactions involving charged or highly polar species. rsc.org For instance, a polar solvent will preferentially stabilize species with a large dipole moment or a net charge. By performing calculations both in the gas phase and with a solvation model, chemists can gain insight into the role the solvent plays in a reaction. chemrxiv.orgrsc.org This is crucial for accurately simulating reaction conditions and predicting outcomes in a real-world laboratory setting. springernature.com

Prediction of Molecular Properties and Conformational Analysis

Beyond reactivity, computational methods can predict a wide range of molecular properties and analyze the conformational preferences of flexible molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation around the C1-C(HF₂) bond.

Modeling Charge Transport Properties in Materials Science

Computational modeling plays a pivotal role in understanding and predicting the electronic properties of organic materials, including difluoromethylated naphthalenes. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in evaluating how the introduction of a difluoromethyl (-CHF₂) group influences the charge transport characteristics of the naphthalene core. These investigations are crucial for designing novel organic semiconductor materials for applications in devices like organic field-effect transistors (OFETs).

The introduction of electron-withdrawing fluoroalkyl groups, such as the difluoromethyl group, has a significant impact on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Studies on related compounds like fluoroalkyl side-chain engineered naphthalene tetracarboxylic diimides (NDIs) show that these substitutions lead to a deepening of both HOMO and LUMO energy levels. rsc.org This lowering of the LUMO level is particularly advantageous for n-type semiconductor materials, as it can enhance air stability and improve electron injection and transport. rsc.org For difluoromethylated naphthalenes, this suggests a potential for superior n-type character compared to their non-fluorinated alkyl counterparts. rsc.org

Furthermore, computational models are used to analyze the intermolecular interactions and molecular packing in the solid state, which are critical for efficient charge transport. The substitution pattern can influence the formation of π-π stacking interactions, which create pathways for charge carriers to move between molecules. rsc.orgbeilstein-journals.org Theoretical investigations on anthracene derivatives with aryl substituents have shown that such modifications can inhibit molecular vibrations during charge transport and promote stable molecular packing, leading to more isotropic 2D transport properties. rsc.org For difluoromethylated naphthalenes, modeling helps predict whether the -CHF₂ group will promote favorable packing arrangements, such as herringbone or cofacial π-stacking, which directly affects charge mobility. rsc.org

The reorganization energy is another key parameter calculated to predict charge transport rates. It represents the energy required for a molecule's geometry to relax after gaining or losing an electron. A lower reorganization energy is desirable for higher charge mobility. DFT calculations allow for the precise determination of both internal and external reorganization energies, providing insights into how the difluoromethyl group affects the structural changes upon charge transfer. nih.gov

Table 1: Calculated Electronic Properties of Fluoroalkyl-Substituted Naphthalene Derivatives This table presents representative data based on findings for fluoroalkyl-substituted naphthalene systems to illustrate the typical effects of such substitutions.

| Property | Alkyl Substituted NDI | Fluoroalkyl Substituted NDI |

| HOMO Level | Higher (e.g., -6.0 eV) | Deeper/Lower (e.g., <-6.5 eV) |

| LUMO Level | Higher (e.g., -3.8 eV) | Deeper/Lower (e.g., <-4.0 eV) |

| Electron Affinity (EA) | Lower (e.g., < 2.5 eV) | Higher (e.g., > 2.8 eV) |

| Air Stability | Less Stable | More Stable |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Difluoromethylated Naphthalene Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbrieflands.com For difluoromethylated naphthalene derivatives, QSAR models can predict their potential efficacy as inhibitors of specific biological targets, such as enzymes or receptors, thereby guiding the synthesis of more potent compounds. nih.govnih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a dataset. jmaterenvironsci.com These descriptors quantify various aspects of the molecule's physicochemical properties. For difluoromethylated naphthalenes, key descriptors would include:

Electronic Descriptors: Parameters like HOMO and LUMO energies, dipole moment, and partial atomic charges on the difluoromethyl group. The strong electronegativity of fluorine atoms makes these descriptors particularly important. nih.gov

Topological Descriptors: Indices that describe the molecular structure, connectivity, and branching, such as molecular connectivity indices. nih.gov

Steric/Geometrical Descriptors: Properties related to the size and shape of the molecule, including molecular volume and surface area.

Hydrophobic Descriptors: The partition coefficient (log P), which is significantly influenced by the presence of fluorine atoms. nih.gov

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a predictive model. brieflands.comjmaterenvironsci.com A comparative QSAR study on naphthalenesulphonyl glutamamides, for instance, highlighted the importance of topological and electronic parameters in defining their anticancer activity. nih.gov Similarly, a QSAR model for difluoromethylated naphthalene derivatives could reveal that specific electronic properties conferred by the -CHF₂ group are critical for their biological function. The goal is to create a statistically robust model with high predictive power, which is validated using both internal and external test sets of compounds. jmaterenvironsci.complos.org

Table 2: Key Molecular Descriptors for QSAR Modeling of a Hypothetical Difluoromethylated Naphthalene

| Descriptor Class | Example Descriptor | Relevance to -CHF₂ Group |

| Electronic | Partial Charge on Fluorine Atoms | Quantifies the high electronegativity and potential for polar interactions. |

| Electronic | HOMO/LUMO Energy | Reflects the electron-withdrawing nature of the group, affecting reactivity. nih.gov |

| Hydrophobic | Log P (Partition Coefficient) | The -CHF₂ group alters lipophilicity, impacting membrane permeability. nih.gov |

| Topological | Molecular Connectivity Index (¹χ) | Describes the size and branching of the molecule, including the substituent. nih.gov |

| Steric | Molecular Volume | Defines the spatial requirements of the molecule for binding to a target site. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (in this case, a difluoromethylated naphthalene derivative) when bound to a specific protein target. academie-sciences.fr This technique is essential for understanding the molecular basis of a compound's biological activity and for structure-based drug design. nih.gov

The process begins with the three-dimensional structures of both the ligand and the target protein, which is often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov Docking software then systematically explores various possible binding poses of the ligand within the active site of the protein, calculating a binding affinity or docking score for each pose. nih.gov A lower binding energy typically indicates a more favorable and stable interaction. academie-sciences.fr

For this compound and its derivatives, docking simulations can elucidate the specific intermolecular interactions that contribute to binding. The difluoromethyl group can participate in several key interactions:

Hydrogen Bonding: Although not a classic strong hydrogen bond donor, the hydrogen atom on the difluoromethyl group can act as a weak donor, while the highly electronegative fluorine atoms can act as weak hydrogen bond acceptors.

Hydrophobic Interactions: The naphthalene ring system forms significant hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding pocket. academie-sciences.fr

Halogen Bonding: The fluorine atoms may participate in halogen bonding with electron-rich atoms in the protein's active site.

By analyzing the docked complex, researchers can identify the key amino acid residues that interact with the ligand. westmont.edu For example, docking studies on naphthalene-based inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2 have identified critical interactions that stabilize the ligand in the active site. nih.govresearchgate.net Subsequent molecular dynamics (MD) simulations can be performed on the best-docked complex to assess the stability of these interactions over time. nih.govplos.org This information is invaluable for optimizing the ligand structure to enhance its binding affinity and selectivity for the target.

Table 3: Potential Ligand-Target Interactions for this compound in a Hypothetical Enzyme Active Site

| Interaction Type | Interacting Group on Ligand | Potential Interacting Amino Acid Residue |

| π-π Stacking | Naphthalene Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrophobic | Naphthalene Ring / -CHF₂ group | Leucine (Leu), Valine (Val), Isoleucine (Ile) |

| Weak Hydrogen Bond | Fluorine Atoms (Acceptor) | Serine (Ser), Threonine (Thr) |

| Weak Hydrogen Bond | Hydrogen on -CHF₂ (Donor) | Carbonyl oxygen of peptide backbone |

Advanced Analytical Techniques in the Characterization and Study of Difluoromethylated Naphthalenes

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information about the molecular framework, functional groups, and electronic systems of difluoromethylated naphthalenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F NMR) for Structural Elucidation and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules in solution. The presence of the difluoromethyl group introduces unique NMR signatures that are invaluable for characterization. The analysis typically involves a combination of 1H, 13C, and 19F NMR experiments.

¹H NMR: In the proton NMR spectrum, the hydrogen atom of the -CHF₂ group appears as a characteristic triplet due to coupling with the two equivalent fluorine atoms (a ¹JHF coupling). The chemical shift of this proton is influenced by the electron-withdrawing nature of the fluorine atoms and the aromatic naphthalene (B1677914) ring. The other protons on the naphthalene ring show complex splitting patterns that can be used to confirm the substitution pattern.

¹³C NMR: The carbon atom of the -CHF₂ group exhibits a triplet in the ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms (¹JCF). The aromatic carbons of the naphthalene ring also show smaller couplings to the fluorine atoms (multi-bond JCF couplings), which can aid in signal assignment. rsc.org

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-½ nucleus, ¹⁹F NMR is an exceptionally sensitive and informative technique for studying fluorinated compounds. nih.gov The difluoromethyl group gives rise to a doublet in the ¹⁹F NMR spectrum due to coupling with the single proton (¹JFH). The large chemical shift dispersion in ¹⁹F NMR helps to resolve signals even in complex mixtures. nih.gov This technique is crucial for confirming the presence and electronic environment of the fluorine atoms. nih.govrsc.org

The combination of these NMR techniques allows for the complete assignment of the molecule's structure. The coupling constants (J values) provide through-bond connectivity information, confirming the attachment of the difluoromethyl group to the naphthalene core.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | Varies | Triplet | JHF ≈ 56-72 Hz | H of -CHF₂ |

| Varies | Multiplets | - | Aromatic Hs | |

| ¹³C NMR | Varies | Triplet | JCF ≈ 273 Hz | C of -CHF₂ |

| Varies | Multiplets/Singlets | - | Aromatic Cs | |

| ¹⁹F NMR | Varies | Doublet | JFH ≈ 56-72 Hz | F of -CHF₂ |

Note: The exact chemical shifts and coupling constants for 1-(Difluoromethyl)naphthalene can vary depending on the solvent and spectrometer frequency. The data presented is representative of typical values observed for related difluoromethyl-aryl compounds. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Conjugate Detection

IR and UV-Vis spectroscopy provide complementary data to NMR for a comprehensive characterization.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorptions include C-F stretching vibrations, aromatic C-H stretching, and aromatic C=C ring stretching. The strong C-F stretching bands typically appear in the region of 1100-1350 cm⁻¹. The presence of these bands, along with the characteristic peaks for the aromatic naphthalene system, provides strong evidence for the compound's structure. rsc.orgchemrxiv.org Theoretical calculations are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. ijcesen.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The naphthalene ring is a chromophore with characteristic absorption bands in the UV region. nist.gov The attachment of a difluoromethyl group can cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima (λmax) compared to unsubstituted naphthalene, reflecting the electronic influence of the substituent on the aromatic π-system. swst.org This technique is particularly useful for confirming the integrity of the aromatic system and for quantitative analysis in solution. swst.org

| Spectroscopic Technique | Wavenumber/Wavelength Range | Assignment |

| IR | ~3100-3000 cm⁻¹ | Aromatic C-H Stretch |

| ~1600-1450 cm⁻¹ | Aromatic C=C Ring Stretch | |

| ~1350-1100 cm⁻¹ | C-F Stretch | |

| UV-Vis | ~220-320 nm | π → π* transitions of the naphthalene ring |

Mass Spectrometry-Based Techniques for Molecular Identification and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₁H₈F₂), HRMS can distinguish its exact mass from that of other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This capability is critical for confirming the identity of a newly synthesized compound or an unknown analyte in a complex sample. rsc.orgosti.gov

| Compound | Formula | Calculated Mass [M]⁺ | Observed Mass [M]⁺ |

| This compound | C₁₁H₈F₂ | 178.0594 | e.g., 178.0591 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions). nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers. For difluoromethylated naphthalenes, MS/MS analysis would reveal fragmentation pathways involving the loss of fluorine, the entire difluoromethyl group, or fragmentation of the naphthalene ring itself. This detailed structural information is invaluable for identifying specific compounds within a class and for elucidating the structure of unknown metabolites or degradation products. dtic.mil

Hyphenated MS Techniques (GC-MS, LC-MS) for Complex Mixture Analysis

For the analysis of complex mixtures, mass spectrometry is often coupled with a chromatographic separation technique, such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. shimadzu.com This allows for the positive identification and quantification of the target analyte even in the presence of many other substances. nih.govwiley.com Derivatization may sometimes be employed to improve the chromatographic properties of related polar compounds, such as naphthalene metabolites. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for compounds that are not sufficiently volatile or are thermally labile for GC analysis. It is particularly powerful for analyzing metabolites of difluoromethylated naphthalenes, which may be conjugated to polar molecules in biological samples. nih.govresearchgate.net The liquid chromatograph separates the components in a liquid phase, and the eluent is introduced into the mass spectrometer, providing separation and identification in a single analysis. nih.gov

These hyphenated techniques are the cornerstone of modern analytical chemistry for both qualitative and quantitative analysis of specific difluoromethylated naphthalenes in complex matrices ranging from reaction mixtures to environmental and biological samples. tci-thaijo.org

Chromatographic Separation Techniques

Chromatography is indispensable for the analysis of this compound and its analogs. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability, as well as the specific requirements of the analysis, such as purity determination or trace-level quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. For difluoromethylated naphthalenes, reversed-phase HPLC (RP-HPLC) is the most common and effective mode. In this approach, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase, allowing for the separation of aromatic compounds based on their hydrophobicity.

The purity of this compound can be accurately determined by developing a stability-indicating RP-HPLC method. researchgate.net Such methods are designed to separate the main compound from any process-related impurities, synthetic intermediates, or degradation products. researchgate.net The use of a photodiode array (PDA) or diode array detector (DAD) is particularly advantageous for purity assessment, as it provides UV-visible spectra for each separated peak, aiding in peak identification and assessing peak purity. researchgate.netrsc.org For trace analysis, a fluorescence detector (FLD) can offer superior sensitivity, as naphthalene and its derivatives often exhibit native fluorescence. rsc.orgnih.govnih.gov

Method development for a compound like this compound would involve optimizing several key parameters to achieve the desired resolution and analysis time. These parameters include the choice of stationary phase, the composition of the mobile phase (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water/buffer), the pH of the mobile phase, and the column temperature. rdd.edu.iq

Table 1: Representative HPLC Conditions for Analysis of Naphthalene Derivatives This table presents typical starting parameters for method development for this compound, based on established methods for similar aromatic compounds like naphthalene and 1-fluoronaphthalene.

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent hydrophobic selectivity for aromatic compounds. researchgate.net |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., phosphate (B84403) buffer) | Common solvents for RP-HPLC offering good separation efficiency for naphthalenes. rdd.edu.iq |

| Elution Mode | Isocratic or Gradient | Isocratic for simple purity checks; gradient for separating complex mixtures with varying polarities. |

| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for standard analytical columns to ensure good separation and peak shape. nih.gov |

| Column Temp. | 25 - 35 °C | Controlled temperature ensures reproducible retention times. rdd.edu.iqwur.nl |

| Detector | Diode Array Detector (DAD) or Fluorescence Detector (FLD) | DAD for purity assessment and spectral confirmation; FLD for high-sensitivity quantification. rsc.org |

| Injection Vol. | 10 - 20 µL | Standard injection volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds. researchgate.net Given its aromatic structure and moderate molecular weight, this compound is expected to have sufficient volatility and thermal stability for GC analysis, making it a powerful tool for both qualitative and quantitative assessment. GC is routinely used for analyzing volatile flavor and fragrance compounds, many of which are aromatic hydrocarbons. nih.govd-nb.info

For purity analysis, a GC system equipped with a Flame Ionization Detector (FID) offers robustness, a wide linear range, and near-universal response for organic compounds. A standard method for determining naphthalene purity by GC-FID can be directly adapted for this compound. regulations.gov This involves dissolving the sample in a suitable solvent, injecting it into the GC, and calculating the purity based on the relative peak area of the main component compared to the total area of all peaks. regulations.gov

For enhanced sensitivity and definitive identification, coupling GC with a Mass Spectrometer (MS) is the "gold standard". nih.gov GC-MS analysis provides not only retention time data but also a mass spectrum for each eluting compound. The mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries or through interpretation of fragmentation patterns. This is particularly useful for identifying trace-level impurities or analyzing the compound in complex environmental or biological matrices. shimadzu.comnih.gov The use of tandem mass spectrometry (MS-MS) can further reduce background noise and enhance the detection of specific analytes like naphthalene in complex samples. lotusinstruments.com

Table 2: Typical Gas Chromatography Parameters for Naphthalene Analysis This table outlines common GC conditions suitable for the analysis of this compound, based on standard methods for naphthalene.

| Parameter | Condition | Rationale |